Furegrelate

Descripción general

Descripción

Métodos De Preparación

Furegrelate es un compuesto sintético que no puede ser sintetizado por el cuerpo humano. Se han propuesto varias vías para la síntesis de la sal sódica de this compound y compuestos relacionados . Una de las rutas sintéticas implica la reducción del grupo nitro del material de partida, 3-(4-nitrobencil)piridina, utilizando hidrógeno sobre paladio en carbón activado para formar 3-(4-aminobencil)piridina . En el siguiente paso, el ácido nítrico se crea in situ mezclando nitrito de sodio con ácido sulfúrico en agua helada. El ácido nítrico se une al grupo amino, formando un grupo diazo .

Análisis De Reacciones Químicas

Furegrelate experimenta varios tipos de reacciones químicas, incluyendo oxidación, reducción y sustitución . Los reactivos y condiciones comunes utilizados en estas reacciones incluyen hidrógeno sobre paladio en carbón activado para la reducción y ácido nítrico para la diazotación . Los principales productos formados a partir de estas reacciones incluyen 3-(4-aminobencil)piridina y compuestos diazo .

Aplicaciones Científicas De Investigación

Pharmacological Mechanism

Furegrelate functions by inhibiting thromboxane A2 synthase, an enzyme responsible for the production of thromboxane A2, a potent vasoconstrictor and platelet aggregator. This inhibition leads to reduced platelet aggregation and vasodilation, making this compound a candidate for managing conditions associated with excessive thromboxane A2 activity, such as pulmonary arterial hypertension (PAH) and other thrombotic diseases .

Pulmonary Arterial Hypertension (PAH)

This compound has shown promise in treating neonatal PAH. In preclinical studies using neonatal piglets, this compound administration significantly reduced pulmonary vascular resistance and improved right ventricular hypertrophy in animals exposed to chronic hypoxia. The treatment preserved the structural integrity of the pulmonary vasculature, suggesting a protective role against hypoxia-induced remodeling .

Table 1: Effects of this compound on Pulmonary Vascular Resistance in Piglet Models

| Group | Pulmonary Vascular Resistance Index (PVRI) | Right Ventricular Hypertrophy |

|---|---|---|

| Normoxia | 40 ± 2 WU | Baseline |

| Chronic Hypoxia | 104 ± 7 WU | Significant Increase |

| Chronic Hypoxia + this compound (TID) | 69 ± 5 WU | Ameliorated |

Thrombotic Disorders

This compound's ability to inhibit thromboxane A2 synthesis makes it a valuable agent in managing thrombotic disorders. Its selective action allows for a reduction in thromboxane A2 without significantly affecting other pathways involved in platelet aggregation, which is advantageous compared to traditional non-selective cyclooxygenase inhibitors .

Case Study 1: Neonatal PAH Treatment

In a controlled study involving neonatal piglets, this compound was administered at doses of 3 mg/kg either twice or three times daily during exposure to chronic hypoxia. The group receiving this compound three times daily exhibited a notable reduction in PVRI and improved arterial distensibility compared to untreated controls. This study underscores this compound's potential as a therapeutic option for neonatal PAH .

Case Study 2: Renal Effects

Research has indicated that this compound may also mitigate renal vasoconstriction induced by angiotensin II. In rat models, this compound enhanced the formation of vasodilator prostaglandins, leading to increased renal plasma flow following angiotensin II infusion. This suggests that this compound could be beneficial in conditions characterized by renal vasoconstriction .

Future Directions and Research Needs

While current findings are promising, further clinical trials are necessary to establish the efficacy and safety profile of this compound in human populations. Investigating its potential applications beyond PAH and thrombotic disorders—such as its effects on renal function and other vascular conditions—could broaden its therapeutic use.

Mecanismo De Acción

Furegrelate ejerce sus efectos uniéndose a la enzima sintetasa de tromboxano A2 . Al unirse a esta enzima, impide la combinación normal sustrato-enzima y la reacción catalítica . El tromboxano A2, el compuesto sintetizado por esta enzima, promueve la agregación de plaquetas y actúa como un vasoconstrictor . Por lo tanto, al inhibir la sintetasa de tromboxano A2, this compound puede prevenir varias enfermedades que involucran trombosis .

Comparación Con Compuestos Similares

Furegrelate es único en su capacidad para inhibir la sintetasa de tromboxano A2 . Compuestos similares incluyen otros inhibidores de la sintetasa de tromboxano como ozagrel y ridogrel . La estructura molecular específica de this compound, que incluye un anillo de piridina y un grupo ácido carboxílico, le proporciona propiedades únicas que mejoran su inhibición de la sintetasa de tromboxano A2 .

Actividad Biológica

Furegrelate, chemically known as 5-(3-pyridinylmethyl)benzofurancarboxylic acid, is a selective thromboxane A2 (TxA2) synthase inhibitor that has been investigated for its potential therapeutic applications in various cardiovascular conditions. Initially developed by Pharmacia Corporation, this compound was intended for treating arrhythmias, ischemic heart disorders, and thrombosis but was discontinued in clinical use. Recent studies have rekindled interest in its biological activity, particularly in the context of pulmonary arterial hypertension (PAH) and other vascular disorders.

This compound exerts its biological effects primarily through the inhibition of TxA2 synthase, an enzyme responsible for the production of thromboxane A2, a potent vasoconstrictor and platelet aggregator. By blocking this enzyme, this compound prevents the vasoconstrictive and pro-thrombotic actions of TxA2, thereby promoting vasodilation and reducing platelet aggregation.

Pharmacokinetics

This compound is characterized by rapid absorption following oral administration, with peak plasma concentrations reached within 1.0 to 1.7 hours. The compound exhibits a half-life ranging from 132 minutes after intravenous administration to approximately 4.2 to 5.8 hours in humans after oral dosing. It is primarily eliminated via renal pathways, with significant proportions of the drug excreted unchanged in urine .

Pulmonary Arterial Hypertension (PAH)

This compound has shown promise in preclinical models for treating hypoxia-induced PAH. In studies involving neonatal piglets subjected to chronic hypoxia, this compound administration significantly reduced pulmonary vascular resistance index (PVRI) and ameliorated right ventricular hypertrophy compared to untreated controls. Specifically, piglets treated with this compound at a dosage of 3 mg/kg three times daily exhibited a reduction in PVRI by 34%, indicating improved pulmonary hemodynamics .

Table 1: Effects of this compound on Pulmonary Vascular Resistance

| Treatment Group | PVRI (WU) | Change (%) |

|---|---|---|

| Normoxia | 40±2 | - |

| Chronic Hypoxia | 104±7 | +155% |

| This compound TID | 69±5 | -34% |

Renal Vasoconstriction

In animal models, this compound has demonstrated the ability to reduce renal vasoconstriction induced by angiotensin II. This effect is believed to be mediated through enhanced formation of vasodilator prostaglandins, suggesting a potential role for this compound in managing conditions associated with renal hypertension .

Glioma Treatment

Research indicates that this compound may also enhance the efficacy of chemotherapeutic agents in glioma models. In mice bearing intracerebral gliomas, this compound treatment increased sensitivity to the chemotherapeutic agent 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU), significantly prolonging survival times .

Case Studies

In a clinical context, this compound's effects on platelet function have been variable. While it consistently inhibits TxA2 synthesis without significantly affecting platelet aggregation in initial trials, further investigations are warranted to fully elucidate its impact on hemostasis and thrombosis management .

Propiedades

IUPAC Name |

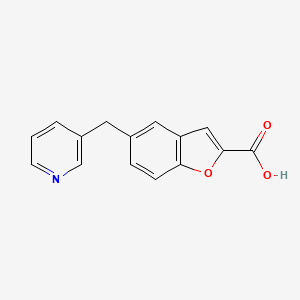

5-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO3/c17-15(18)14-8-12-7-10(3-4-13(12)19-14)6-11-2-1-5-16-9-11/h1-5,7-9H,6H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHWFITPGPFLBGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CC2=CC3=C(C=C2)OC(=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7046960 | |

| Record name | Furegrelate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85666-24-6 | |

| Record name | Furegrelate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085666246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furegrelate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FUREGRELATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KX4D9BZA6X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of Furegrelate?

A1: this compound acts as a selective inhibitor of thromboxane A2 (TxA2) synthase. []

Q2: How does this compound exert its effects on the cardiovascular system?

A2: this compound selectively blocks the conversion of prostaglandin H2 (PGH2) to TxA2 by inhibiting TxA2 synthase. [, ] Because TxA2 is a potent vasoconstrictor and promotes platelet aggregation, this compound indirectly promotes vasodilation and reduces platelet aggregation. [, , , ]

Q3: Does this compound influence the production of other prostanoids?

A3: Yes, by inhibiting TxA2 synthase, this compound can shift arachidonic acid metabolism towards the production of other prostaglandins, such as the vasodilator prostacyclin (PGI2). [, , ]

Q4: Does the presence or absence of endothelium affect this compound's actions?

A4: The presence or absence of endothelium can influence this compound's effects. Studies have shown that this compound can attenuate both endothelium-dependent and -independent contractions induced by various agents, suggesting multiple sites of action. [, , , , ]

Q5: What is the molecular formula and weight of this compound?

A5: this compound, also known as 5-(3-pyridinylmethyl)-2-benzofurancarboxylic acid, sodium salt, has the molecular formula C15H10NO3.Na and a molecular weight of 275.23 g/mol. [, ]

Q6: Is there information about this compound’s stability under various conditions?

A6: While specific data on material compatibility is limited in the provided research, studies show this compound is primarily eliminated renally, with approximately 70% excreted as the parent compound in dogs. [] This suggests a degree of stability in biological systems.

Q7: Does this compound function as a catalyst in any known reactions?

A7: No, this compound functions as an enzyme inhibitor, specifically targeting thromboxane A2 synthase. It does not possess catalytic properties.

Q8: Have there been any computational studies on this compound?

A8: While the provided research does not offer specific details on computational modeling of this compound, it does highlight structure-activity relationships. These relationships form the basis for QSAR models and suggest opportunities for computational investigations.

Q9: How do modifications to the this compound structure impact its activity?

A9: Research indicates that substitutions on the benzofuran ring of this compound cause minor changes in potency. [, ] Modifying the carboxylic acid group leads to a moderate reduction in potency, whereas changes to the pyridine ring drastically reduce its ability to inhibit TxA2 synthase. [, ]

Q10: Are there specific SHE regulations regarding this compound?

A10: The provided research focuses on the pharmacological properties and preclinical investigations of this compound. Information on SHE regulations falls outside the scope of these studies.

Q11: What is known about the absorption and distribution of this compound?

A12: Studies in dogs reveal this compound is well-absorbed orally, reaching peak plasma concentration (Tmax) in approximately 1 hour. [] Distribution kinetics are not extensively detailed in the provided research.

Q12: How is this compound metabolized and eliminated from the body?

A13: this compound shows limited metabolism and is primarily eliminated through renal excretion as the parent compound. [, ] In dogs, studies show a circulating half-life of 3.5 to 5 hours. []

Q13: Does this compound affect bleeding time?

A14: Studies in rats and mice indicate that this compound, even at doses that effectively inhibit TxA2 synthesis and platelet aggregation, does not significantly alter bleeding time. [, ]

Q14: What models have been used to study the efficacy of this compound?

A14: Researchers have employed various in vitro and in vivo models to investigate this compound’s effects, including:

- Isolated blood vessels: Aortic rings and mesenteric arteries from rats [, , , , , , , , , , ], rabbit pulmonary arteries [], and bovine cerebral arteries [] have been used to assess vasoconstriction and vasodilation.

- Platelet aggregation assays: Both washed platelets and platelet-rich plasma from rats and humans have been used to evaluate this compound’s impact on platelet aggregation induced by various agonists, including collagen, ADP, and U46619 (a TxA2 analog). [, , , ]

- Animal models of disease:

- Hypertension: Spontaneously hypertensive rats (SHRs) have been utilized to investigate the role of this compound in hypertension-related vascular dysfunction. [, , , , ]

- Pulmonary embolism: Rat models of pulmonary embolism have been employed to assess the impact of this compound on pulmonary gas exchange and heart function. []

- Glomerulonephritis: Rat models of glomerulonephritis have been used to evaluate the effects of this compound on glomerular filtration rate, proteinuria, and thromboxane A2 receptor expression. [, ]

- Arterial thrombosis: A rat model involving ferric chloride-induced thrombosis of the abdominal aorta has been used to determine the antithrombotic effects of this compound. []

- Tumor metastasis: Mouse models of lung metastasis using Lewis lung carcinoma and B16a cells have been used to study the impact of this compound on tumor angiogenesis and metastasis. [, ]

- Liver cirrhosis: Rat models of liver cirrhosis have been used to study the effects of this compound on portal hypertension and the hepatic microcirculation. [, ]

- Cell Culture: Human glioma cells and astrocytes have been used to study the effects of this compound on cell migration, apoptosis, and gene expression. [, , ]

Q15: Does this compound demonstrate efficacy in reducing blood pressure in hypertensive animal models?

A16: While this compound can attenuate vasoconstriction in isolated vessels from hypertensive animals, the research provided does not offer conclusive evidence that it directly reduces blood pressure in these models. [, , , , , ] Further investigations are needed to determine its antihypertensive potential.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.